molecular formula C6H9NO2 B13001706 (3R)-2-azabicyclo[2.1.1]hexane-3-carboxylicacid

(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylicacid

Cat. No.: B13001706
M. Wt: 127.14 g/mol
InChI Key: YGOZJCRQJHXVJY-ZAGMFXPOSA-N
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Description

(3R)-2-azabicyclo[211]hexane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of the carboxylic acid group. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the use of palladium-catalyzed reactions has been reported for the synthesis of similar bicyclic structures .

Industrial Production Methods

Industrial production methods for (3R)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (3R)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is unique due to its specific bicyclic framework and the presence of a carboxylic acid group. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-4(2-3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3?,4?,5-/m1/s1

InChI Key

YGOZJCRQJHXVJY-ZAGMFXPOSA-N

Isomeric SMILES

C1C2CC1N[C@H]2C(=O)O

Canonical SMILES

C1C2CC1NC2C(=O)O

Origin of Product

United States

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